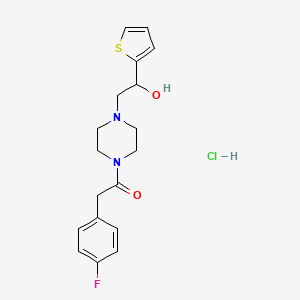
2-(4-Fluorophenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H22ClFN2O2S and its molecular weight is 384.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-Fluorophenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H22ClF N2O2S
- Molecular Weight : 364.89 g/mol
- CAS Number : 136094883
The presence of a fluorine atom, a thiophene ring, and a piperazine moiety contributes to its unique pharmacological properties. The fluorine substitution is known to enhance lipophilicity and potentially improve binding affinity to biological targets.
Research indicates that this compound exhibits activity through multiple mechanisms, primarily by interacting with various receptors and enzymes involved in cellular signaling pathways. Notably, it has been studied for its role as a potential inhibitor of the PD-L1 pathway, which is critical in immune evasion by tumors.
- PD-L1 Inhibition : The compound was designed based on a pharmacophore model targeting PD-L1, which is a significant checkpoint protein in cancer immunotherapy. In vitro assays demonstrated that it binds effectively to PD-L1, inhibiting its interaction with PD-1 on T-cells, thus promoting an anti-tumor immune response .
- Serotonin Receptor Modulation : The piperazine component suggests potential activity on serotonin receptors. Preliminary studies have shown that derivatives of similar compounds exhibit binding affinities for 5-HT1A receptors, which are involved in mood regulation and anxiety disorders .
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Cell Proliferation Inhibition : The compound showed significant inhibition of proliferation in various cancer cell lines, indicating potential as an anti-cancer agent.
- Apoptosis Induction : Flow cytometry assays revealed that treatment with the compound led to increased apoptosis in treated cells compared to controls.
Case Study 1: Cancer Immunotherapy
In a recent study, the efficacy of this compound was evaluated in vivo using murine models of melanoma. The results indicated a significant reduction in tumor size and enhanced survival rates among treated mice compared to untreated controls. Histological analyses confirmed increased infiltration of CD8+ T-cells within tumor tissues .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the compound's effects on serotonin receptors. It was found that derivatives with similar structural features exhibited varying degrees of affinity for 5-HT receptors. Notably, one derivative showed an IC50 value of 2.50 µM against 5-HT1A receptors, suggesting potential applications in treating mood disorders .
Biological Activity Overview
属性
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S.ClH/c19-15-5-3-14(4-6-15)12-18(23)21-9-7-20(8-10-21)13-16(22)17-2-1-11-24-17;/h1-6,11,16,22H,7-10,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSXKYMQSCVPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













